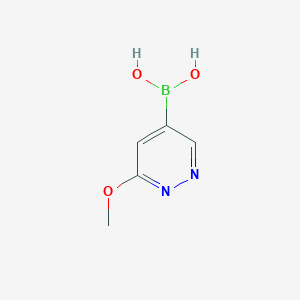
6-Methoxypyridazine-4-boronic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxypyridazine-4-boronic Acid: is an organoboron compound with the molecular formula C5H7BN2O3. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. The boronic acid group is attached to the 4-position of the pyridazine ring, and a methoxy group is attached to the 6-position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including 6-Methoxypyridazine-4-boronic Acid, involves the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic rather than boronic esters .
Industrial Production Methods: Industrial production of boronic acids often involves the use of borate esters, which are made by dehydrating boric acid with alcohols. The resulting boronic esters can then be hydrolyzed to yield the desired boronic acid .
化学反応の分析
Types of Reactions: 6-Methoxypyridazine-4-boronic Acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds. This reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and organohalides (e.g., aryl bromides, chlorides).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
Chemistry: 6-Methoxypyridazine-4-boronic Acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine: They form reversible covalent bonds with the active site of enzymes, making them useful in drug design .
Industry: In the industrial sector, boronic acids are used in the production of polymers and materials with unique properties, such as self-healing materials and sensors .
作用機序
The mechanism of action of 6-Methoxypyridazine-4-boronic Acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organohalide, forming a palladium-halide complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
類似化合物との比較
Phenylboronic Acid: Commonly used in Suzuki-Miyaura reactions but lacks the heterocyclic structure of 6-Methoxypyridazine-4-boronic Acid.
4-Pyridylboronic Acid: Similar in structure but without the methoxy group, which can influence reactivity and selectivity.
6-Methoxypyridazine: Lacks the boronic acid group, making it less versatile in cross-coupling reactions.
Uniqueness: this compound is unique due to its combination of a boronic acid group and a methoxy-substituted pyridazine ring. This structure provides distinct reactivity and selectivity in cross-coupling reactions, making it a valuable compound in organic synthesis .
特性
分子式 |
C5H7BN2O3 |
|---|---|
分子量 |
153.93 g/mol |
IUPAC名 |
(6-methoxypyridazin-4-yl)boronic acid |
InChI |
InChI=1S/C5H7BN2O3/c1-11-5-2-4(6(9)10)3-7-8-5/h2-3,9-10H,1H3 |
InChIキー |
QLLKWRJFNHJSKD-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=NN=C1)OC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















